Rugosin A
Description
Significance of Natural Products in Chemical Biology and Biomedical Sciences
Natural products, often referred to as secondary metabolites, represent an invaluable reservoir of structurally diverse and biologically active small molecules that have significantly impacted chemical biology and medicinal chemistry . Evolved over billions of years under various environmental pressures, these compounds exhibit a unique and vast chemical diversity, enabling optimal interactions with biological macromolecules . This inherent "drug-likeness" and biological compatibility often make them superior candidates for drug development compared to purely synthetic molecules .
In chemical genetics and genomics, access to structurally complex and diverse small molecules is paramount for identifying modulators of biological processes . While combinatorial chemistry offers large libraries, natural products are known to explore a broader chemical space, leading to the discovery of novel compound classes . Their profound impact is evidenced by numerous breakthroughs, including Nobel Prize-winning drugs like artemisinin (B1665778) and avermectins. Natural products continue to drive advancements across various scientific disciplines, from synthetic methodology and structural biology to molecular biology and computational chemistry . They serve as essential sources for new drug discovery and provide design principles for developing combinatorial libraries .
Overview of Rugosin A within the Context of Bioactive Natural Products
This compound is a complex organic compound classified as a polyphenol, specifically an ellagitannin, which belongs to the broader group of hydrolyzable tannins. Its chemical structure is characterized by an intricate arrangement of glucose, gallic acid, and ellagic acid units. The compound's formula is C48H34O31. Ellagitannins, including this compound, are known for their ability to interact with various biomolecules due to their complex structures and multiple hydroxyl groups. This structural complexity contributes to their diverse biological properties.
Within the realm of bioactive natural products, this compound has garnered attention for its potential antioxidant, anti-inflammatory, and anti-cancer activities. These activities are often attributed to the compound's capacity to mitigate oxidative stress and interact with biological systems. Research into this compound aligns with the broader effort to identify natural compounds that can serve as lead candidates for addressing various human diseases .
Historical Perspective of this compound Discovery and Initial Characterization
The discovery and initial characterization of this compound are rooted in the exploration of plant-derived compounds. This compound is typically isolated from plant sources, particularly species within the genus Rosa, such as Rosa gallica and Rosa rugosa, and other members of the family Rosaceae. The isolation process generally involves methods such as solvent extraction and chromatography, requiring careful optimization to maintain the compound's integrity and yield.
Early studies focused on elucidating the complex chemical structure of this compound, identifying its characteristic arrangement of glucose, gallic acid, and ellagic acid units. Beyond its structural identification, initial characterization also involved investigating its biological activities. For instance, this compound, along with other ellagitannins like Rugosin B, was identified as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme relevant to type 2 diabetes. Furthermore, this compound has been examined for its inhibitory effects on histidine decarboxylase (HDC), an enzyme involved in histamine (B1213489) synthesis.
Scope and Objectives of Contemporary this compound Academic Inquiry
Contemporary academic inquiry into this compound aims to comprehensively understand its biological potential and optimize its utility. Key objectives include:
Elucidating the full spectrum of biological properties: While antioxidant, anti-inflammatory, and anti-cancer activities have been noted, further research is needed to uncover the complete range of its biological effects and the underlying mechanisms of action.
Investigating bioavailability and toxicity: Critical studies are required to determine how this compound is absorbed, distributed, metabolized, and excreted in biological systems, as well as its potential toxicity profiles, to ascertain its suitability for various applications.
Exploring interactions with other biomolecules: Understanding how this compound interacts with different proteins, enzymes, and cellular pathways is crucial for defining its precise biological roles and potential therapeutic targets.
Developing efficient isolation and purification methods: To facilitate broader research and potential commercialization, efforts are directed towards establishing scalable and cost-effective methods for extracting and purifying this compound from its natural sources.
Structure-activity relationship studies: Analyzing how modifications to the complex structure of this compound influence its biological activities can guide the development of more potent or selective derivatives.
These objectives collectively aim to deepen the scientific understanding of this compound, paving the way for its potential application as a bioactive agent or a scaffold for novel chemical entities.
Detailed Research Findings
Recent research has highlighted this compound's inhibitory properties against key enzymes. Notably, this compound has demonstrated inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in the regulation of glucose metabolism. In studies investigating DPP-IV inhibition from rose bud extract powder, this compound exhibited significant inhibitory activity.
The inhibitory activities of this compound and Rugosin B against DPP-IV were quantified, with this compound showing an IC50 value of 25.8 µM, while Rugosin B had an IC50 of 28.5 µM.
Table 1: DPP-IV Inhibitory Activity of this compound and Rugosin B
| Compound | IC50 (µM) |
| This compound | 25.8 |
| Rugosin B | 28.5 |
Furthermore, this compound has been investigated for its effects on histidine decarboxylase (HDC), an enzyme responsible for histamine synthesis. While Rugosin G, an ellagitannin trimer, showed potent HDC inhibition, this compound, as an ellagitannin monomer, also contributed to the understanding of structure-function relationships within this class of compounds regarding HDC inhibition. Studies suggest that ellagitannin oligomers, like Rugosin G, may exhibit more potent inhibition of HDC compared to monomers such as this compound.
Properties
CAS No. |
84744-48-9 |
|---|---|
Molecular Formula |
C48H34O31 |
Molecular Weight |
1106.8 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoic acid |
InChI |
InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(75-48(79-45(70)13-5-21(53)31(59)22(54)6-13)41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)10-73-46(71)15-9-25(74-38-16(42(66)67)8-24(56)33(61)37(38)65)34(62)36(64)28(15)27-14(47(72)76-39)7-23(55)32(60)35(27)63/h1-9,26,39-41,48-65H,10H2,(H,66,67)/t26-,39-,40+,41-,48+/m1/s1 |
InChI Key |
OMQLRKHSGHBOQC-DQLQDYHGSA-N |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
Synonyms |
rugosin A |
Origin of Product |
United States |
Origin, Isolation, and Advanced Characterization Methodologies of Rugosin a
Natural Occurrence and Botanical Sources of Rugosin A
This compound is primarily isolated from various plant sources, particularly within the Rosaceae family. Notable botanical sources include species from the genus Rosa, such as Rosa rugosa, Rosa gallica, and Rosa acicularis. Beyond the Rosa genus, this compound has also been identified in Filipendula ulmaria, commonly known as meadowsweet, and Myrtus nivellei. These plants are recognized for their rich content of ellagitannins, with this compound being a significant component among them.
Geographical Distribution and Ecological Context of Source Organisms
The geographical distribution of this compound-producing plants varies depending on the species. Rosa acicularis, for instance, is widely distributed across the Northern Hemisphere, with significant populations found in regions such as Siberia and the Far East. This species typically thrives in mixed, sparse dark coniferous pine and birch forests, meadows, along river banks, and in woodlands and forest-tundra.
Myrtus communis, a related source of ellagitannins including this compound, is predominantly found throughout the Mediterranean Basin, whereas Myrtus nivellei is more geographically restricted, confined to specific zones within the central Saharan mountains. Filipendula species, another source of this compound, are distributed across East Asia, Europe, and North America. The ecological contexts of these source organisms often involve diverse habitats, from temperate forests and meadows to arid mountainous regions, indicating adaptability in their phytochemical production.
Cultivation and Propagation Strategies for Optimized this compound Yield
While specific cultivation and propagation strategies optimized solely for this compound yield are not extensively detailed in the provided search results, general principles for maximizing bioactive compound content in medicinal plants apply. The quality and integrity of botanical raw materials and plant extracts are significantly influenced by cultivation and harvesting practices. Adherence to good agricultural and collection practices (GACP) is crucial to ensure that the plant material is of the correct species and free from contamination.
Studies on Rosa acicularis note that fruits are typically harvested by the native population of Siberian regions by mid-to-end of August. For Rosa rugosa, research has explored the influence of different extraction procedures on the phenolic profile of petals, suggesting that optimal conditions can enhance the content of hydrolyzable tannins like this compound. The accumulation of phytochemicals can also be organ-specific within the plant. Further research into controlled environmental factors, nutrient management, and genetic selection could potentially lead to optimized this compound yields.
Extraction Techniques and Optimization for this compound Isolation
The isolation of this compound from its natural sources requires careful optimization of extraction conditions to preserve the compound's integrity and maximize yield. Various methodologies are employed, ranging from conventional solvent-based approaches to advanced technologies.
Solvent-Based Extraction Methodologies and Efficiency
Solvent extraction remains a widely used method for isolating this compound and other polyphenols from plant matrices. The efficiency of this technique is highly dependent on the choice of solvent, temperature, and extraction time. Common solvents utilized include water, methanol (B129727), ethanol, acetone (B3395972), ethyl acetate (B1210297), and 1-butanol (B46404), often used in various concentrations or combinations.
For instance, rose bud extract powder (Rosa gallica) has been subjected to sequential extraction with ethyl acetate and then 1-butanol to yield fractions containing ellagitannins, including this compound. Studies on Rosa rugosa petals recommend using mixtures of polar organic solvents, particularly acetone with water, to achieve higher phenolic content and antiradical activity, which includes hydrolyzable tannins like this compound. Cold extraction with 80% acetone and 20% water, supplemented with 0.1% ascorbic acid to prevent oxidation, has also been employed for hydrolyzable tannins, followed by shaking to enhance extraction. The yield of extracts can vary significantly depending on the plant organ and extraction method; for example, Rosa acicularis leaf extracts yielded 32.2%, while flower samples yielded 38.4%.
Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)
Beyond conventional methods, advanced extraction technologies offer improved efficiency and reduced solvent consumption.
Supercritical Fluid Extraction (SFE) : SFE, typically using carbon dioxide (CO2) as the solvent, has been successfully applied to extract ellagitannins, including this compound, from Rosa rugosa seeds. This method is advantageous for its ability to selectively extract compounds by manipulating pressure and temperature, often resulting in extracts with high purity and specific compositions. For example, defatted Rosa rugosa seeds extracted with CO2 under supercritical conditions were found to be a rich source of ellagitannins, including tellimagrandin I, tellimagrandin II, and this compound.
Microwave-Assisted Extraction (MAE) : MAE is recognized as a green extraction method that can significantly enhance the extraction efficiency of bioactive compounds, including polyphenols and tannins, from plant materials. MAE works by using microwave energy to heat the solvent and plant matrix, leading to increased solubility of compounds, higher extraction yields, and a reduction in extraction time and solvent consumption. The efficiency of MAE can be influenced by factors such as temperature and microwave power.
Ultrasound-Assisted Extraction (UAE) : UAE is another advanced technique that utilizes ultrasonic waves to create cavitation bubbles, facilitating the release of compounds from the plant matrix into the solvent. Similar to MAE, UAE can lead to increased extraction yields and reduced extraction times.
These advanced methods offer promising avenues for scalable and efficient isolation of this compound, addressing the need for improved extraction processes.
Chromatographic Purification Strategies for High-Purity this compound
Achieving high-purity this compound necessitates sophisticated chromatographic purification strategies following initial extraction. Chromatography is a critical step in separating this compound from other co-extracted plant compounds.
Commonly employed chromatographic techniques include:
Column Chromatography : This broad category encompasses various stationary phases. Silica gel column chromatography has been used in the initial separation of fractions from plant extracts containing this compound. MCI gel CHP20/P120 and Sephadex LH-20 are also utilized for purification, often with aqueous methanol or ethanol-methanol solvent systems.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly preparative HPLC, is indispensable for obtaining high-purity this compound. Various reversed-phase columns, such as Cosmosil® 75C18-OPN, Inertsil ODS-3, and InertSustain® C18, are used with mobile phases often consisting of aqueous methanol or acetonitrile (B52724) with acidic modifiers (e.g., formic acid) to optimize separation. The specific gradient and column choice are crucial for resolving this compound from structurally similar ellagitannins.
Mega Bond Elut C18 : This cartridge column is used for further purification of fractions obtained from initial column chromatography steps, typically with aqueous methanol as the eluent.
For characterization and identification, HPLC is often coupled with advanced detection systems. High-performance liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry (HPLC-UV-ESI-MS) or accurate mass mass spectrometry (UHPLC-PDA-amMS) is used for detailed identification and quantification of this compound and other polyphenols in extracts. Techniques like UHPLC/QqQ-MS/MS with multiple reaction monitoring (MRM) are employed for precise characterization, involving extensive optimization of cone voltage and collision energy for precursor and product ions. These advanced analytical methods ensure the purity and structural confirmation of isolated this compound.
Preparative Liquid Chromatography Approaches (e.g., HPLC, MPLC)
The isolation of this compound typically commences with initial extraction steps, often involving solvents such as ethyl acetate and 1-butanol from the raw plant material . Following preliminary fractionation, preparative liquid chromatography techniques are employed for further purification. Silica gel column chromatography has been utilized for initial separations .
For more refined purification, High-Performance Liquid Chromatography (HPLC) is a crucial technique. Reversed-phase HPLC, employing columns such as Inertsil ODS-3 (φ20 × 250 mm) and InertSustain® C18 (φ20 × 250 mm), has been successfully applied to isolate this compound . The mobile phases often consist of aqueous methanol or acetonitrile gradients, typically with the addition of 0.1% formic acid to optimize separation . For instance, one study reported the isolation of this compound using 35% aqueous methanol with 0.1% formic acid as an eluent on an InertSustain® C18 column .
Medium Pressure Liquid Chromatography (MPLC) serves as a valuable preparative column chromatography technique, particularly suited for the large-scale isolation of compounds from semi-purified plant extracts . MPLC operates at lower pressures than HPLC but offers higher flow rates, making it effective for enriching target compounds into fewer fractions before subsequent high-resolution purification steps . While MPLC can yield pure compounds, it often acts as a preliminary step, with HPLC being reserved for the final purification to achieve high purity .
Countercurrent Chromatography and Other Advanced Separation Techniques
Countercurrent Chromatography (CCC), including its variant Centrifugal Partition Chromatography (CPC), represents a sophisticated liquid-liquid chromatography technique that uniquely operates without a solid stationary phase . Instead, CCC utilizes two immiscible liquid phases, with the stationary phase being held in place by centrifugal force . This support-free nature offers several advantages, including a significant reduction in solvent consumption (often by half to a fifth compared to HPLC), minimal sample loss due to irreversible absorption onto solid supports, and high sample recovery rates (typically 95% to 99% or more) .
The application of CCC/CPC is particularly beneficial for the separation of natural products, including complex tannins like this compound . For example, in the chemical profiling of Filipendula ulmaria, centrifugal partition chromatography (CPC) was employed for the fractionation of the crude extract, leading to the tentative identification of compounds such as this compound . This technique allows for gentle separation, which can be crucial for preserving the biological activity of sensitive molecules .
Advanced Spectroscopic and Spectrometric Techniques for this compound Structure Elucidation and Verification
The definitive characterization of this compound's complex structure relies heavily on a suite of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive elucidation of the chemical structure and stereochemistry of organic molecules, including complex natural products like this compound . Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical insights into the qualitative and quantitative composition of an unknown compound .
For this compound, 1H NMR and 13C NMR spectra are routinely acquired to identify individual sugar residues, their anomeric configurations, interglycosidic linkages, and the sites of any appended groups . Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are particularly vital. HMBC correlations help in confirming the positions of various rings and the connectivity between different parts of the molecule, while ROESY experiments provide information about spatial proximity, which is crucial for determining relative stereochemistry . The NMR data obtained for this compound are then matched with reported data for known structures to confirm its identity and assign its complete structure . Modern NMR instrumentation can facilitate structure elucidation even with very small sample quantities, often less than 10 µg .
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound and to provide detailed information about its fragmentation patterns . When coupled with liquid chromatography (LC-HRMS or UHPLC-DAD-Orbitrap-HRMS), it allows for the accurate mass measurement of eluting analytes, even in complex mixtures .
HRMS systems, such as Orbitrap mass spectrometers, can achieve very high resolving power (e.g., up to 140,000 at full width at half maximum) and mass accuracies within 1–2 ppm . This precision enables the unambiguous calculation of the most probable molecular formulas for both precursor and product ions, which is fundamental for structural confirmation . Electrospray Ionization (ESI) in negative detection mode is commonly employed for ellagitannins like this compound . The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial structural information by revealing the connectivity of different molecular fragments . For instance, LC-MS has been used to confirm the presence of this compound in extracts by detecting its characteristic molecular ion .
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are indispensable for determining the absolute configuration of chiral molecules, such as this compound . These methods analyze the interaction of polarized light with optically active compounds.
Optical Rotatory Dispersion (ORD) measures the change in the specific rotation of plane-polarized light as a function of wavelength . Circular Dichroism (CD), on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a CD spectrum . Both techniques are sensitive to the three-dimensional arrangement of atoms in a molecule. The results from CD and ORD analyses are typically interpreted by comparing them with data from similar compounds whose absolute configurations are already known, or through theoretical calculations . For complex natural products with multiple chiral centers, such as ellagitannins, CD and ORD provide critical data points that complement NMR and mass spectrometry in establishing the complete stereochemical assignment .
X-ray Crystallography for Crystalline State Structure (if applicable)
While X-ray crystallography provides unparalleled structural detail, its applicability is contingent upon the ability to obtain high-quality single crystals of the compound . For complex natural products like this compound, which are often amorphous or difficult to crystallize, obtaining suitable crystals can be a significant challenge. Although X-ray crystallography would provide the most accurate solid-state structure, specific data on this compound's structure being elucidated by this method was not found in the reviewed literature. However, if a crystalline form of this compound were successfully obtained, X-ray crystallography would offer the ultimate confirmation of its molecular and stereochemical structure.
Compound Information
Biosynthetic Pathways and Metabolic Engineering of Rugosin a
Elucidation of Biosynthetic Precursors to Rugosin A
The biosynthesis of this compound, as with other ellagitannins, initiates from fundamental precursors derived from primary metabolism. The primary building blocks are gallic acid and D-glucose .
The initial step in the hydrolyzable tannin biosynthetic pathway involves the formation of 1-O-galloyl-β-D-glucopyranose, commonly known as β-glucogallin. This compound is generated through the esterification of gallic acid with D-glucose . Subsequently, β-glucogallin serves as a galloyl donor in a series of sequential galloylation reactions, leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (β-PGG) . β-PGG is considered a central intermediate in the biosynthesis of all hydrolyzable tannins, including both gallotannins and ellagitannins .
A defining feature of ellagitannins like this compound is the presence of the hexahydroxydiphenoyl (HHDP) group. This moiety is formed through the oxidative coupling of two adjacent galloyl groups attached to the glucose core of β-PGG . Research suggests that dehydrohexahydroxydiphenoyl (DHHDP) may be an initial product of this oxidative coupling, which is then subsequently reduced to the HHDP ester . Furthermore, this compound contains valoneoyl groups . The valoneoyl group is a more complex diaryl ether structure, resulting from an intermolecular C-O oxidative coupling between a galloyl unit and an HHDP unit .
Identification and Characterization of Key Biosynthetic Enzymes Involved in this compound Formation
The conversion of simple precursors into complex ellagitannins like this compound is orchestrated by a suite of specialized enzymes.
The biosynthesis begins with the shikimate pathway, where 3-dehydroshikimic acid is converted to gallic acid, a reaction catalyzed by bifunctional dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs) . Following this, the esterification of gallic acid with glucose to form β-glucogallin is catalyzed by UDP glycosyltransferases (UGTs), specifically enzymes within the UGT84A clade . Subsequent galloylation steps, which lead from β-glucogallin to β-PGG, are mediated by various galloyltransferases that utilize β-glucogallin as an acyl donor .
The crucial step of HHDP group formation, involving the oxidative coupling of adjacent galloyl groups on β-PGG, is catalyzed by laccases, a type of phenol (B47542) oxidase . These laccase-type enzymes are also implicated in the formation of the valoneoyl group through intermolecular oxidative coupling .
Gene Cloning and Heterologous Expression of Biosynthetic Enzymes
Significant progress has been made in identifying and characterizing genes encoding enzymes involved in the early stages of ellagitannin biosynthesis. For instance, UGT genes belonging to the UGT84A clade have been successfully cloned and characterized from various plant species, including Vitis vinifera, Quercus robur, Fragaria, Rubus, and Eucalyptus camaldulensis . The heterologous expression of these cloned UGTs in non-accumulating plants, such as Nicotiana benthamiana, has demonstrated the successful production of β-glucogallin, highlighting the potential for metabolic engineering of these pathways . Future research efforts are directed towards identifying and cloning genes encoding the downstream galloyltransferases and laccases to fully reconstitute the complex hydrolyzable tannin biosynthetic pathway in heterologous systems .
Enzymatic Mechanisms and Reaction Intermediates in this compound Biosynthesis
The enzymatic mechanisms involved in this compound biosynthesis proceed through several key intermediates and transformations:
Formation of β-Glucogallin: This involves the direct esterification of gallic acid and D-glucose, a reaction driven by UDP glycosyltransferases .
Synthesis of β-PGG: β-glucogallin acts as both an acyl acceptor and donor in a series of transesterification reactions, sequentially adding galloyl groups to form β-PGG .
Oxidative Coupling to HHDP: Laccases catalyze the oxidative coupling of two neighboring galloyl groups on the glucose core of β-PGG. This reaction leads to the formation of the HHDP moiety . Evidence suggests that a dehydrohexahydroxydiphenoyl (DHHDP) intermediate may be formed initially, which then undergoes reduction to yield the stable HHDP group .
Formation of Valoneoyl Group: The valoneoyl group, a characteristic component of this compound, is formed through an intermolecular C-O oxidative coupling. This involves a galloyl unit and an HHDP unit, likely facilitated by laccase-type enzymes .
Genetic Basis and Regulation of this compound Biosynthesis
The biosynthesis of complex natural products like this compound is often governed by organized genetic elements and tightly regulated processes within the plant.
Biosynthetic Gene Cluster Identification and Organization
While a specific, fully characterized "this compound biosynthetic gene cluster" has not been explicitly detailed, studies on ellagitannin biosynthesis in various plant genomes (e.g., pomegranate, Eucalyptus grandis) have identified and analyzed genes encoding key enzymes such as DQD/SDHs, UGTs, and pentagalloylglucose (B1669849) oxygen oxidoreductase (POR) . The concept of biosynthetic gene clusters (BGCs), where genes encoding enzymes for a specific pathway are physically clustered on the genome, is well-established for various natural products . For ellagitannins, some related gene clusters, including UGT84A22 and SCPL-AT orthologs, are found to be adjacent to chromosomes in tannin-rich plants, suggesting a clustered organization for at least parts of the pathway .
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Pathways
The regulation of ellagitannin biosynthesis, similar to other plant secondary metabolites, is primarily controlled at the transcriptional level, influencing the expression of genes encoding the biosynthetic enzymes. Evidence for this includes observed tissue-specific expression patterns of UGT genes in plants like pomegranate, where different UGTs show varying expression levels in different fruit tissues, indicating a fine-tuned control over the metabolic flux .
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering aims to optimize cellular activities for increased production of target compounds by manipulating metabolic pathways . For complex natural products like this compound, strategies involve redirecting metabolic flux, alleviating bottlenecks, and introducing or enhancing specific enzymatic steps. While direct research on the metabolic engineering of this compound is not widely documented, the principles applied to other complex phytochemicals and secondary metabolites are broadly applicable.
Pathway Engineering in Native Producers
Pathway engineering in native producers involves modifying the endogenous metabolic machinery of the organism that naturally synthesizes the compound. For a plant-derived compound such as this compound, this would entail genetic modifications within the plant itself. General strategies for enhancing production in native hosts include:
Increasing Precursor Supply: Enhancing the flow of carbon towards the shikimate pathway, which is the foundational route for hydrolyzable tannins, can increase the availability of precursors like gallic acid and glucose derivatives . This might involve overexpressing enzymes in upstream pathways or optimizing nutrient uptake.
Inactivation of Competing Pathways: Blocking or downregulating metabolic pathways that divert precursors or intermediates away from this compound biosynthesis can channel more resources towards the desired product . This can be achieved through gene knockout or RNA interference techniques.
Detoxification and Transport Optimization: Enhancing the plant's ability to tolerate and transport the synthesized this compound, or its intermediates, can prevent product inhibition and facilitate accumulation.
Synthetic Biology Approaches for Heterologous Expression of this compound Pathways
Synthetic biology offers a powerful alternative to traditional metabolic engineering by enabling the reconstruction and expression of entire biosynthetic pathways in well-characterized heterologous host organisms. This approach is particularly valuable for compounds whose native producers are difficult to cultivate or genetically manipulate, or when the native production yield is low.
Key steps and strategies for heterologous expression of complex natural product pathways include:
Biosynthetic Gene Cluster (BGC) Identification: Utilizing advanced genomic sequencing and bioinformatics tools (e.g., antiSMASH) to identify the complete set of genes responsible for this compound biosynthesis in its native plant source.
Pathway Design and Assembly: Designing a functional pathway by assembling the identified BGCs into suitable expression vectors. This often requires modular cloning techniques to handle large and complex gene clusters.
Host Selection and Engineering: Choosing an appropriate heterologous host (e.g., Escherichia coli, Saccharomyces cerevisiae, or other microbial cell factories) that can provide the necessary precursors, cofactors, and post-translational modifications . Host engineering strategies include:
Precursor Supply Enhancement: Modifying the host's central metabolism to increase the availability of primary metabolites that serve as precursors for the this compound pathway.
Codon Optimization: Optimizing the codon usage of plant genes for expression in the chosen microbial host to ensure efficient translation and protein synthesis.
Enzyme Expression and Functional Optimization: Ensuring high and functional expression of all heterologous enzymes, which may involve promoter engineering, ribosome-binding site optimization, and addressing issues like protein folding and solubility.
Elimination of Competing Host Pathways: Knocking out host pathways that consume precursors or produce undesirable byproducts.
Product Recovery and Detection: Developing efficient methods for isolating and quantifying this compound from the engineered host.
While synthetic biology holds immense potential for the production of complex phytochemicals, the heterologous expression of entire pathways for highly complex molecules like this compound, which involves multiple enzymatic steps and potentially intricate post-translational modifications characteristic of plant secondary metabolism, presents significant challenges. Specific instances of successful heterologous expression of the complete this compound biosynthetic pathway have not been detailed in the current literature.
Synthetic Chemistry Approaches Towards Rugosin a and Its Analogs
Total Synthesis Strategies for Rugosin A
The total synthesis of ellagitannins, including this compound, is a formidable task due to their structural complexity, which includes axially chiral biaryl units and multiple ester linkages to a glucose core. Researchers have focused on developing unified synthesis methodologies to access these intricate structures.
Retrosynthetic analysis for ellagitannins typically involves strategic disconnections that simplify the complex structure into more manageable precursors. A central challenge lies in the formation of the hexahydroxydiphenoyl (HHDP) group, which is an oxidatively coupled galloyl unit. Key disconnections often aim to:
Break down the HHDP bridges, which are formed from two gallic acid units.
Deconstruct the ester linkages between the galloyl/HHDP units and the glucose core.
Address the valoneoyl group, another complex condensed gallic acid structure found in this compound.
The generation of molecular complexity is a primary goal in synthetic chemistry, and retrosynthetic analysis is central to identifying productive disconnections for efficient total syntheses. For ellagitannins, the introduction of galloyl groups onto specific hydroxyls of the glucose and the construction of HHDP groups are critical issues.
The inherent chirality of the glucose core and the axial chirality of the HHDP units necessitate highly stereoselective and enantioselective synthetic methodologies.
HHDP Formation : The configuration of HHDP units in ellagitannins is often determined by their linkage position on the D-glucopyranose core. For instance, HHDPs linked at the 2,3- or 4,6-positions of D-glucopyranose typically have an (S)-configuration, whereas 3,6-HHDP-bearing ellagitannins are (R)-configured. Stereoselective construction of these HHDP groups is a key feature in ellagitannin synthesis. For example, intramolecular aryl-aryl coupling of gallates on the glucose core has been applied for the formation of the 4,6-HHDP-bridge, often exhibiting high diastereoselectivity.
Glycosylation : Stereoselective glycosylation, sometimes even using unprotected glucose, is a crucial step in assembling the ellagitannin framework.
Catalyst Control : Catalyst-controlled site-selective acylation reactions have been developed to introduce galloyl groups at desired positions on the glucose moiety with high selectivity. Enantioselective synthesis has also been achieved for intermediates relevant to ellagitannin synthesis, often involving asymmetric coupling reactions.
The total synthesis of ellagitannins like this compound presents several significant challenges:
Stereoselectivity : Ensuring the correct stereochemistry, particularly for the axially chiral HHDP units and the multiple chiral centers on the glucose core, is paramount.
Regioselectivity : Selectively functionalizing specific hydroxyl groups on the highly hydroxylated glucose core, especially in the presence of other similar functional groups, is a major hurdle.
Complexity : The sheer number of functional groups and the potential for side reactions make the synthesis highly complex. The coupling step in some methods can result in regioisomeric mixtures that are difficult to separate by chromatography.
Yields : Achieving satisfactory yields for multi-step syntheses of such complex molecules remains a challenge.
Innovations in ellagitannin synthesis include:
Streamlined Synthesis : Development of strategies that minimize the number of protection/deprotection steps, which often consume a significant portion of the synthetic route.
Site-Selective Functionalization : Advanced methodologies for sequential site-selective functionalization of the glucose core, allowing for precise placement of galloyl and HHDP groups.
Stereodivergent Construction : The ability to synthesize both (R)- and (S)-configured HHDP groups, which is critical for accessing the full range of natural ellagitannins and their analogs.
Unified Synthesis Methodologies : Approaches that can furnish various complex units like DHDG, valoneoyl, and tergalloyl groups using oxidative coupling of gallic acid derivatives.
While specific detailed research findings on the total synthesis of this compound itself (e.g., yields for specific steps or detailed reaction conditions) were not extensively provided in the search results, the general strategies and challenges for ellagitannins, of which this compound is a member, are well-documented. For instance, the total synthesis of related ellagitannins like Rugosin C, Casuarictin, and Coriariin A has been reported, often employing strategies for constructing HHDP units and site-selective functionalization.
Stereoselective and Enantioselective Synthetic Methodologies
Semi-Synthetic Modifications of Naturally Derived this compound
Semi-synthetic approaches involve modifying naturally isolated compounds to improve their properties or create novel derivatives. This is particularly relevant for complex natural products that are challenging to synthesize from scratch.
Naturally derived this compound, like other ellagitannins, possesses numerous hydroxyl groups that offer opportunities for chemical modification. Derivatization can be employed to:
Optimize Biological Activity : Structural modifications can be made to enhance or alter biological activities, such as improving absorption or selectivity, and potentially lowering cytotoxicity.
Improve Physicochemical Properties : Modifications can influence solubility and stability. For example, methyl esters of rugosin B have been observed, though sometimes as artifacts of isolation procedures.
Structure-Activity Relationship Studies : Systematic derivatization helps in understanding which functional groups are crucial for a particular biological effect. The presence of galloyl groups and their linkage patterns can significantly influence the properties of ellagitannins.
The concept of prodrugs involves chemically modifying a compound to improve its drug-like properties, which are then converted into the active form within the body. This strategy is employed for research applications to overcome limitations such as poor bioavailability or stability. While specific prodrugs of this compound were not detailed in the provided search results, the general principle of prodrug design is applicable to complex natural products like ellagitannins to enhance their therapeutic potential. The development of chemical probes for elucidating biological aspects of ellagitannins also falls under this category of modifications for research purposes.
Derivatization at Specific Functional Groups for Improved Properties
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery, aiming to elucidate how modifications to a molecule's chemical structure influence its biological activity. For complex natural products like this compound, the design and synthesis of analogs are essential to systematically explore the chemical space around the parent compound, identify key structural motifs responsible for activity, and ultimately optimize properties. This process typically involves an iterative cycle of design, synthesis, and biological evaluation.
Rational Design Principles for Analog Libraries
Rational design in the context of this compound analog libraries involves a systematic approach to synthesize new compounds based on an understanding of the parent molecule's structure and its potential interactions with biological targets. Unlike traditional empirical methods that rely on gradual, trial-and-error changes, rational design seeks to predict and engineer specific molecular features to achieve desired properties.
Key principles guiding the rational design of this compound analogs for SAR studies include:
Understanding the Core Scaffold: this compound, as an ellagitannin, shares a common structural framework with other compounds in its class, often involving glucose esters with galloyl or hexahydroxyldiphenoyl groups, and sometimes diaryl ether linkages. Rational design begins by identifying the conserved and variable regions within this scaffold.
Pharmacophore Modeling: If a biological target or mechanism of action is hypothesized or known, pharmacophore models can be developed. These models define the three-dimensional features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged centers) essential for biological activity. Analogs are then designed to optimize these features, ensuring specific interactions with the target.
Identification of Key Functional Groups: Through initial SAR insights or computational predictions, specific functional groups on the this compound scaffold that are crucial for binding or activity can be identified. Rational design then focuses on systematically modifying or replacing these groups (e.g., hydroxyl groups, ester linkages, aromatic rings) to probe their contribution to activity.
Conformational Analysis: The flexibility and preferred conformations of this compound and its potential binding partners play a significant role in molecular recognition. Rational design may involve incorporating structural constraints or flexible linkers to explore different conformations and their impact on activity.
Iterative Optimization: Rational design is an iterative process. Initial analog libraries are designed, synthesized, and tested. The resulting SAR data then inform the design of subsequent generations of analogs, progressively refining the structural requirements for activity and selectivity. This approach aims to achieve greater potency and selectivity while minimizing undesirable effects.
Combinatorial Chemistry Approaches to this compound Analog Synthesis
Combinatorial chemistry is a powerful synthetic methodology that revolutionized chemical discovery by enabling the rapid and simultaneous production of large libraries of diverse chemical compounds. This approach significantly accelerates the process of identifying lead molecules and is particularly well-suited for generating extensive analog libraries for SAR studies, especially for complex natural products like this compound.
The application of combinatorial chemistry to this compound analog synthesis would involve:
Diversity-Oriented Synthesis (DOS): This principle focuses on maximizing the structural diversity within a compound library rather than just varying a single point. For this compound, this could involve modifying multiple positions on the ellagitannin core or introducing different types of peripheral substituents to explore a broad range of chemical space.
Parallel Synthesis Techniques: These techniques allow for the simultaneous creation of numerous compounds, typically in a high-throughput manner. Instead of synthesizing one compound at a time, parallel synthesis enables the production of a range of analogs in separate reaction vessels or wells, with the identity of each structure known. This is highly efficient for generating hundreds or even thousands of analogs.
Solid-Phase Synthesis: A common and advantageous technique in combinatorial chemistry, solid-phase synthesis involves attaching the starting material to an insoluble resin or solid support. This method simplifies purification, as excess reagents and by-products can be easily washed away, eliminating the need for tedious intermediate isolation. The ability to automate steps on solid support further enhances throughput.
Building Block Approach: Combinatorial synthesis relies on reacting a set of diverse building blocks in various combinations. For this compound analogs, this would involve identifying key points of attachment on the core structure and then reacting them with a variety of commercially available or custom-synthesized chemical fragments (e.g., different galloyl derivatives, sugar moieties, or other phenolic units) to create a diverse library.
By combining rational design principles with combinatorial chemistry approaches, researchers can efficiently generate focused or diverse libraries of this compound analogs. This synergistic strategy allows for a comprehensive exploration of the structure-activity landscape, facilitating the identification of compounds with optimized properties for further investigation.
Compound Names and PubChem CIDs
Pharmacological and Biological Activities of Rugosin A: Mechanistic Investigations
In Vitro Biological Activities of Rugosin A in Cellular Models
This compound exhibits a range of in vitro biological activities, particularly in cellular models, suggesting its therapeutic potential.
Emerging research suggests that this compound, as an ellagitannin, may possess anti-cancer properties . While comprehensive, detailed in vitro studies focusing solely on this compound's cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines are not extensively documented in readily available literature, the general class of ellagitannins, to which this compound belongs, is known for such activities.
Specific detailed mechanisms of apoptosis induction and cell cycle arrest directly attributed to this compound in cancer cell lines are not widely reported in current readily available research. However, other ellagitannins, such as Rugosin E, have been shown to induce apoptosis and cell cycle arrest by influencing key cellular pathways. For instance, Rugosin E has been linked to the inhibition of CDK4, leading to the activation of the NF-κB pathway, nucleolar targeting of RelA, and subsequent induction of apoptosis in colon cancer cells, alongside G1 phase cell cycle arrest . While these findings highlight mechanisms within related compounds, direct evidence for this compound specifically in these processes requires further dedicated investigation.
Research specifically detailing the direct modulation of autophagy by this compound in cellular models is not extensively available. Nevertheless, studies on related ellagitannins, such as Rugosin D, have demonstrated their ability to induce autophagy. For example, Rugosin D has been reported to induce autophagy in RAW264.7 macrophage cells, evidenced by an increase in p62/SQSTM1 protein levels . This suggests a potential for autophagy modulation within the Rugosin compound class, warranting further exploration for this compound.
This compound has been studied for its potential anti-inflammatory activities . Its properties contribute to modulating inflammatory responses, which is a key area of pharmacological interest.
This compound has demonstrated a direct role in modulating inflammatory mediators through the inhibition of histidine decarboxylase (HDC). Studies have shown that this compound, along with other ellagitannins like Rugosin D and tellimagrandin II, significantly inhibited HDC with Kᵢ values ranging from approximately 0.35 to 1 mM . HDC is an enzyme responsible for the synthesis of histamine (B1213489), a crucial mediator in various inflammatory and allergic responses. By inhibiting HDC, this compound may contribute to the reduction of histamine-mediated inflammatory processes. While extracts from Rosa rugosa (a plant containing ellagitannins like this compound) have shown broader anti-inflammatory effects, including the reduction of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated RAW 264.7 macrophages , specific direct mechanistic data for this compound alone in modulating these other inflammatory mediators are not as extensively detailed in readily available literature.
Direct, detailed research findings specifically on this compound's ability to inhibit key inflammatory signaling pathways such as NF-κB and MAPK in cellular models are not widely available. However, the anti-inflammatory effects observed with extracts containing ellagitannins, including those from Rosa rugosa, suggest a potential influence on these pathways. For instance, polyphenolic-rich extracts from Rosa rugosa flowers have been shown to reduce inflammatory mediators and suppress the protein expression of iNOS and COX-2, with these effects potentially mediated through the suppression of NF-κB and MAPKs activation in LPS-stimulated RAW 264.7 macrophages . Further targeted studies are needed to elucidate the direct impact of this compound on these specific signaling pathways.
Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)
Antioxidant Activity and Reactive Oxygen Species Scavenging
This compound, as a member of the ellagitannin class, is associated with antioxidant properties. Ellagitannins from sources like Filipendula glaberrima leaves, which contain compounds with hexahydroxydiphenoyl (HHDP) or valoneoyl groups, have demonstrated substantial DPPH radical-scavenging activities with half-maximal inhibitory concentration (IC50) values ranging from 3.19 to 4.70 µM, exhibiting potency superior to that of standard antioxidants such as quercetin, ascorbic acid, and Trolox. While direct quantitative data for this compound's specific reactive oxygen species (ROS) scavenging activity is not explicitly detailed in the provided literature, its structural classification within ellagitannins suggests an inherent capacity for such actions.
Enzyme Inhibition Studies (e.g., DPP-IV, Histidine Decarboxylase, Xanthine (B1682287) Oxidase, Digestive Enzymes)
This compound has been a subject of enzyme inhibition studies, demonstrating significant effects on key enzymes involved in various physiological processes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition this compound exhibits potent inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for the degradation of incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1). Inhibition of DPP-IV is a recognized strategy for managing type 2 diabetes mellitus by enhancing insulin (B600854) secretion and reducing post-meal blood glucose levels. Research indicates that this compound possesses a strong DPP-IV inhibitory potential, with an IC50 value of 25.8 µM.
Histidine Decarboxylase (HDC) Inhibition this compound has been identified as a significant inhibitor of histidine decarboxylase (HDC), the enzyme responsible for synthesizing histamine, a bioactive amine involved in various biological activities, including inflammation and allergic reactions. Studies using recombinant human HDC have shown that this compound, alongside other ellagitannins such as Rugosin D, this compound methyl ester, and Tellimagrandin II, exhibits non-competitive inhibition with Ki values ranging approximately from 0.35 to 1 µM. Furthermore, this compound has demonstrated inhibitory effects on Morganella morganii HDC, with an IC50 value of 6.8 µM.
Xanthine Oxidase (XO) Inhibition While this compound is an ellagitannin and is mentioned in the context of Filipendula ulmaria constituents that may inhibit xanthine oxidase (XO), direct quantitative inhibitory data (e.g., IC50 values) specifically for this compound against XO are not explicitly provided in the available search results. However, a related ellagitannin, Rugosin D, isolated from Filipendula ulmaria, has shown strong XO inhibitory activity with an IC50 value of 35.7 ± 2.1 µM.
Digestive Enzyme Inhibition this compound has been reported to act as an inhibitor of digestive enzymes. However, specific quantitative data detailing this compound's inhibitory effects on enzymes such as α-amylase or α-glucosidase are not explicitly available in the provided literature. Related ellagitannins, such as Rugosin D, have been shown to strongly inhibit digestive α-amylase, with an IC50 of 30.84 µg/mL against human pancreas α-amylase.
Table 1: Enzyme Inhibition Activities of this compound and Related Compounds
| Enzyme Target | Compound | Inhibition Type | Quantitative Data (IC50 / Ki) | Reference |
| Dipeptidyl Peptidase-IV (DPP-IV) | This compound | N/A | IC50 = 25.8 µM | |
| Human Histidine Decarboxylase | This compound | Non-competitive | Ki ≈ 0.35-1 µM | |
| Morganella morganii Histidine Decarboxylase | This compound | N/A | IC50 = 6.8 µM | |
| Xanthine Oxidase | Rugosin D | N/A | IC50 = 35.7 ± 2.1 µM | |
| Human Pancreas α-Amylase | Rugosin D | N/A | IC50 = 30.84 µg/mL |
Antimicrobial and Antiviral Activities in Microorganism Cultures
While the term "this compound" appears in the context of antimicrobial activity, it is crucial to distinguish between different chemical entities sharing this name. Detailed antimicrobial activity data for "this compound" with specific Minimum Inhibitory Concentration (MIC) values (e.g., against Staphylococcus aureus 209P, Bacillus subtilis ATCC6633, Micrococcus luteus ATCC9341, Streptococcus pyogenes COOK, Escherichia coli NIHJ, and Pseudomonas aeruginosa PAO-1) refers to an antimicrobial peptide isolated from the skin of the Japanese wrinkled frog, Rana rugosa. Specific antimicrobial or antiviral activity data for the plant-derived ellagitannin, this compound, in microorganism cultures are not explicitly detailed in the provided search results.
Table 2: Antimicrobial Activity of this compound (Peptide from Rana rugosa)
| Microorganism Target | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | 6.25 | |
| Bacillus subtilis ATCC6633 | 12.5 | |
| Micrococcus luteus ATCC9341 | 25 | |
| Streptococcus pyogenes COOK | 50 | |
| Escherichia coli NIHJ | 100 | |
| Pseudomonas aeruginosa PAO-1 | >100 |
Neuroprotective Effects in Neuronal Cell Cultures
Reports on the neuroprotective effects of this compound in neuronal cell cultures are limited in the provided literature. While some sources vaguely mention "rugosin" in relation to neuroprotective effects on neurons under chronic stress or aging, specific quantitative data or detailed mechanistic investigations directly attributing neuroprotection to this compound in in vitro neuronal models are not explicitly available.
Metabolic Regulation in Cellular Systems (e.g., glucose metabolism)
Information regarding the direct metabolic regulation of this compound in cellular systems, particularly its impact on glucose metabolism, is not extensively detailed in the provided search results. While related ellagitannins have shown effects on carbohydrate-digesting enzymes, specific data for this compound's direct role in cellular glucose metabolism remains to be elucidated from the provided sources.
In Vivo Pharmacological Investigations of this compound in Animal Models
Efficacy in Preclinical Disease Models (e.g., animal models of cancer, inflammation, infection)
Specific in vivo pharmacological investigations focusing solely on this compound in preclinical disease models (such as animal models of cancer, inflammation, or infection) are not explicitly detailed in the provided search results. While the broader class of ellagitannins and their metabolites (e.g., urolithin A) have been studied for anti-inflammatory and antioxidant properties in animal models, direct evidence of this compound's efficacy in these in vivo disease models is not available from the provided literature.
Pharmacokinetic Profiling in Animal Species
Pharmacokinetic (PK) studies in animal species are fundamental for understanding how a compound is handled by a living organism, encompassing its absorption, distribution, metabolism, and excretion (ADME) . These studies are crucial for predicting a compound's behavior in humans and informing subsequent drug development stages . While this compound is a known ellagitannin found in various plants, including Filipendula ulmaria and Rosa rugosa , specific detailed pharmacokinetic profiling data for this compound in animal models are not extensively documented in the current literature. General principles of pharmacokinetic studies involve assessing parameters such as peak concentration (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC) .
Absorption and Distribution Studies in Animal Models
Metabolism and Excretion Pathways in Animal Models
Metabolism studies in animal models focus on the biotransformation of a compound within the body, primarily in the liver, which can lead to detoxification or the formation of active or inactive metabolites . Excretion pathways determine how the compound and its metabolites are eliminated from the body, typically via urine or feces . For ellagitannins like this compound, extensive metabolism by gut microbiota is a well-documented phenomenon, leading to the production of urolithins . These urolithins may then undergo further biotransformation reactions such as glucuronidation, sulfation, or methylation . While the general metabolic fate of ellagitannins involves conversion by gut microbiota, specific detailed information on the unique metabolic pathways or excretion routes of this compound in animal models is not explicitly detailed in the current search results.
Pharmacodynamic Biomarkers and Readouts in Animal Studies
Pharmacodynamic (PD) studies are essential for understanding how a compound affects the body, playing a vital role in demonstrating its efficacy . These studies often involve the assessment of pharmacodynamic biomarkers and readouts, which are measurable indicators of a biological response to the compound . Biomarkers can provide an early indication of potential efficacy and help inform drug development decisions . In animal studies, PD biomarkers can include changes in physiological parameters, enzyme activity, or the expression of specific proteins or genes . Despite the general understanding of PD studies, specific pharmacodynamic biomarkers or readouts directly associated with this compound's effects in animal models are not detailed in the provided information. Research has indicated that ellagitannins, including this compound, can inhibit histidine decarboxylase (HDC) activity in in vitro studies , which could potentially serve as a pharmacodynamic readout if further investigated in animal systems.
Target Engagement and Mechanism of Action Confirmation in Animal Systems
Target engagement studies aim to confirm that a compound interacts with its intended molecular target within a living system, while mechanism of action (MOA) confirmation elucidates the precise biochemical and cellular processes through which the compound exerts its biological effects . Understanding the target engagement and MOA in animal systems is crucial for validating the compound's therapeutic potential . While this compound has been identified as an inhibitor of histidine decarboxylase (HDC) in in vitro settings , specific studies confirming its target engagement or fully elucidating its mechanism of action within complex animal systems are not available in the provided literature. Further research would be necessary to confirm if HDC inhibition represents a primary target engagement in vivo and to detail the downstream mechanistic consequences of this interaction in animal models.
Molecular and Cellular Mechanisms of Action of Rugosin a
Identification of Direct Molecular Targets of Rugosin A
The identification of direct molecular targets is fundamental to understanding how this compound exerts its biological effects. While comprehensive experimental data specifically detailing this compound's direct binding partners through high-throughput methods are still emerging, predictive analyses and studies on related compounds offer valuable insights.
Affinity Chromatography and Pull-down Assays for Protein Binding Partners
Affinity chromatography and pull-down assays are established biochemical techniques used to identify direct protein binding partners of a small molecule. In affinity chromatography, a ligand (in this case, this compound or a derivative) is immobilized onto a solid support, allowing for the selective capture of interacting proteins from a complex mixture. Subsequently, these bound proteins are eluted and identified, typically by mass spectrometry. Pull-down assays, a form of affinity purification, employ a "bait" molecule (e.g., a tagged protein or small molecule like this compound) immobilized on beads to capture "prey" proteins from a solution, thereby identifying direct interactions .
While general descriptions of these powerful methods are available, specific published studies detailing the use of affinity chromatography or pull-down assays with this compound to experimentally identify its direct protein binding partners are not extensively reported in the current literature. However, predictive computational models offer insights into potential targets.
Proteomic and Metabolomic Profiling for Target Discovery
Proteomic profiling involves the comprehensive analysis of proteins expressed in a biological system, including their identification, quantification, and characterization of post-translational modifications . Metabolomic profiling, on the other hand, is the systematic study of small-molecule metabolites within a biological sample . Both approaches can be employed to uncover the cellular responses to a compound like this compound, indirectly pointing towards its targets or the pathways it influences. Changes in protein expression or metabolite levels upon this compound treatment can indicate perturbed biological processes.
For this compound, while direct proteomic or metabolomic data specifically identifying its targets are not widely detailed, its presence, along with Rugosin D, has been noted in metabolomic workflows for the chemical profiling of certain plants . Predictive analyses, such as those found in databases, suggest several potential protein targets for this compound. These predicted targets encompass a range of enzymes and regulatory proteins, indicating a potentially broad spectrum of interactions.
Table 1: Predicted Protein Targets of this compound
| CHEMBL ID | UniProt ID | Name | Probability | Model Accuracy |
| CHEMBL3475 | P05121 | Plasminogen activator inhibitor-1 | 97.60% | 83.00% |
| CHEMBL1951 | P21397 | Monoamine oxidase A | 97.24% | 91.49% |
| CHEMBL5619 | P27695 | DNA-(apurinic or apyrimidinic site) lyase | 97.12% | 91.11% |
| CHEMBL3864 | Q06124 | Protein-tyrosine phosphatase 2C | 94.55% | 94.42% |
| CHEMBL1860 | P10827 | Thyroid hormone receptor alpha | 94.38% | 99.15% |
| CHEMBL3038477 | P67870 | Casein kinase II alpha/beta | 92.75% | 99.23% |
| CHEMBL1293249 | Q13887 | Kruppel-like factor 5 | 92.53% | 86.33% |
| CHEMBL335 | P18031 | Protein-tyrosine phosphatase 1B | 92.00% | 95.17% |
| CHEMBL3194 | P02766 | Transthyretin | 91.93% | 90.71% |
| CHEMBL3060 | Q9Y345 | Glycine transporter 2 | 90.80% | 99.17% |
| CHEMBL2635 | P51452 | Dual specificity protein phosphatase 3 | 90.66% | 94.00% |
Note: These are predicted targets based on computational models and require experimental validation for direct interaction with this compound.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Intracellular signaling pathways are complex networks of molecules that transmit signals from the cell surface to various intracellular compartments, leading to specific cellular responses . The modulation of these pathways by this compound is key to its biological activities. While direct evidence for this compound's impact on all these pathways is limited, studies on closely related compounds, such as Rugosin E, provide indicative insights.
Kinase Cascades and Phosphorylation Events
Kinase cascades are a series of phosphorylation events where one kinase activates the next, leading to signal amplification and diverse cellular outcomes . Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical post-translational modification that regulates protein function, interactions, and localization .
For this compound, the predicted targeting of "Casein kinase II alpha/beta" suggests a potential role in modulating phosphorylation events. Casein kinase II is a ubiquitous enzyme involved in numerous cellular processes, including cell growth, proliferation, and apoptosis. While direct experimental evidence for this compound's impact on specific kinase cascades is not broadly documented, studies on Rugosin E, a related ellagitannin, have shown its ability to inhibit the activity of pro-survival kinases, such as focal adhesion kinase (FAK) and protein kinase B (PKB, also known as Akt), in glioblastoma cells . This indicates a potential for similar compounds within the rugosin family to influence key phosphorylation-dependent signaling pathways. However, Rugosin E has also been reported not to affect the aspirin-sensitive thromboxane (B8750289) kinase pathway in platelets .
Transcriptional Regulation and Global Gene Expression Profiling
Transcriptional regulation is the process by which gene expression is controlled at the level of messenger RNA (mRNA) synthesis, often involving transcription factors that bind to specific DNA sequences to activate or repress gene transcription . Global gene expression profiling, typically performed using techniques like microarrays or RNA-Seq, measures the activity of thousands of genes simultaneously to provide a comprehensive picture of cellular function under different conditions .
The predicted targeting of "Kruppel-like factor 5 (KLF5)" by this compound is significant, as KLF5 is a transcription factor involved in cell proliferation, differentiation, and apoptosis. Modulation of KLF5 could lead to widespread changes in gene expression. While direct global gene expression profiling studies for this compound are not widely available, research on Rugosin E demonstrates its profound effects on transcriptional regulation. Rugosin E has been shown to inhibit the constitutively activated and inducible DNA-binding and transcriptional activity of NF-κB, a master regulator of inflammation and cell survival . This inhibition led to the downregulation of NF-κB-dependent reporter gene expression of key genes like cyclin D1, c-Myc, XIAP, Bcl-2, and Bcl-X(L) . These findings for Rugosin E suggest that this compound may also exert its effects, at least in part, by modulating transcriptional programs.
Epigenetic Modifications Induced by this compound
Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence . Key epigenetic mechanisms include DNA methylation and various histone modifications (e.g., acetylation, methylation, phosphorylation, ubiquitination) . These modifications influence chromatin structure and accessibility, thereby regulating gene transcription .
While the direct induction of specific epigenetic modifications by this compound is not extensively detailed in current research, the broader class of compounds to which this compound belongs, tannins, and related ellagitannins like Rugosin E, have been implicated in influencing epigenetic mechanisms . For instance, Rugosin E has been mentioned in the context of epigenetic mechanisms . This suggests a potential avenue for future research into how this compound might modulate gene expression through epigenetic pathways, such as altering DNA methylation patterns or influencing histone-modifying enzymes.
Interactions with Cellular Organelles and Structures
The interplay between chemical compounds and cellular organelles is crucial for understanding their biological effects. While general mechanisms involving organelles like mitochondria, the endoplasmic reticulum, and lysosomes are well-established in cellular biology, specific data on this compound's direct modulation of these structures remain limited in current public research.
Mitochondria are central to cellular energy metabolism, producing adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS) and playing critical roles in various metabolic processes, including the tricarboxylic acid (TCA) cycle and iron-sulfur cluster biogenesis. [2nd search result 16] They also serve as signaling hubs, influencing cellular differentiation, growth, and even cell death by modulating ATP production rates, producing macromolecules, and buffering ions. [2nd search result 16] Quality control mechanisms, such as mitochondrial chaperones and proteases, work to repair mitochondrial defects and activate transcriptional defense programs like the Integrated Stress Response (ISR). [2nd search result 16]
Despite the general importance of mitochondrial function, specific detailed research findings on how this compound directly modulates mitochondrial bioenergetics or impacts the various aspects of mitochondrial function (e.g., ATP production, membrane potential, reactive oxygen species generation, or mitochondrial dynamics like fission and fusion) are not extensively reported in the available scientific literature.
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, modification, and trafficking of secretory and cell-surface proteins. [2nd search result 3, 5, 7] When the ER's protein folding capacity is overwhelmed, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress occurs. [2nd search result 3, 5, 7, 14, 15, 17] To cope with ER stress, cells activate an adaptive signaling pathway called the unfolded protein response (UPR). [2nd search result 3, 5, 7, 14, 15] The UPR aims to restore ER homeostasis by attenuating protein synthesis, clearing misfolded proteins, and increasing the ER's protein folding capacity. [2nd search result 7, 15] However, prolonged or severe ER stress can trigger cell death pathways. [2nd search result 3, 7, 14, 15] The UPR is primarily mediated by three ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). [2nd search result 3, 7, 13, 15]
Lysosomes are crucial cellular organelles often referred to as the "stomach" of the cell, responsible for degrading and recycling cellular waste, including proteins, lipids, and carbohydrates, through various hydrolytic enzymes. [1st search result 6] Lysosomal function is intimately linked with autophagy, a conserved degradation pathway that removes unnecessary or dysfunctional cellular components, such as damaged organelles (e.g., mitochondria and ER) and protein aggregates, to maintain cellular equilibrium. [1st search result 6, 7, 8, 9, 12, 13, 2nd search result 9] There are several forms of autophagy, including macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA), all of which deliver cytoplasmic contents to lysosomes for degradation. [1st search result 9, 12, 13] The autophagy-lysosomal pathway (ALP) is fundamental for cellular homeostasis, development, and differentiation. [1st search result 7, 8, 12, 13] Dysregulation of autophagy and lysosomal function has been implicated in various diseases, including neurodegeneration and cancer. [1st search result 6, 7, 9, 12, 13, 2nd search result 9] Transcription Factor EB (TFEB) is a master regulator of the ALP, promoting both autophagy and lysosomal biogenesis. [2nd search result 19, 20, 21]
Despite the critical role of lysosomes and autophagy in cellular health, specific detailed research findings outlining this compound's direct modulation of lysosomal function or its impact on specific autophagy pathways are not extensively documented in the current scientific literature.
Structure Activity Relationship Sar Studies of Rugosin a and Its Analogs
Systematic Analysis of Functional Groups and Their Contribution to Bioactivity
Rugosin A is identified as an ellagitannin, a complex type of hydrolyzable tannin . Ellagitannins are characterized by their polyol carbohydrate core, often substituted with galloyl units and hexahydroxydiphenoyl (HHDP) groups . The presence of numerous hydroxyl functional groups is a hallmark of polyphenols, contributing significantly to their antioxidant and anti-inflammatory properties .
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining a compound's biological activity . Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit distinct pharmacological effects, potencies, and safety profiles due to their unique interactions with chiral biological targets such as enzymes and receptors .
Computational Approaches to SAR Modeling
Computational methods have become indispensable tools in modern drug discovery and medicinal chemistry, enabling the prediction and analysis of structure-activity relationships without extensive experimental synthesis and testing . These approaches offer insights into how molecular structures interact with biological targets at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that establishes mathematical relationships between the chemical structure of molecules and their biological activities . QSAR models correlate numerical descriptors representing physicochemical properties (e.g., lipophilicity, electronic effects, steric effects) or structural features of compounds with their measured biological responses . These models can then be used to predict the activity of new, untested compounds and guide the design of derivatives with improved properties .
While QSAR is a widely applied technique in medicinal chemistry, specific QSAR models or detailed analyses directly developed for this compound are not found in the provided information. However, the principles of QSAR would be applicable to this compound and its analogs, allowing for the prediction of its HDC inhibitory activity or other biological effects based on structural modifications.
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) within the binding site of a macromolecular target (e.g., protein or enzyme) and to estimate the binding affinity . This method provides valuable insights into the atomic-level interactions that govern ligand-target complex formation . Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems, allowing for the study of protein flexibility, conformational changes, and solvent effects during ligand binding, which are crucial for a comprehensive understanding of drug-target interactions .
Although general applications of molecular docking and dynamics in drug discovery are well-described , specific molecular docking or dynamics simulation results detailing the interactions of this compound with its biological targets (e.g., histidine decarboxylase) are not explicitly provided in the search results. Studies on related ellagitannins, such as Rugosin E and theaflavate, have utilized molecular docking to explore their interactions with targets . The finding that this compound inhibits HDC suggests that molecular docking could be employed to elucidate its precise binding mode and key interactions within the HDC active site.
Development of Pharmacophores for Specific Target Interactions
A pharmacophore is an abstract description of the essential steric and electronic features that a molecule must possess to ensure optimal supramolecular interactions with a specific biological target and to elicit (or block) a biological response . Pharmacophore models can be derived either from the 3D structure of the target protein (structure-based pharmacophore modeling) or from a set of known active ligands (ligand-based pharmacophore modeling) . These models serve as powerful queries for virtual screening of compound databases to identify novel molecules with similar binding characteristics . They can also be integrated with molecular docking simulations to enhance virtual screening efforts .
While the concept of pharmacophore modeling is a well-established and widely used approach in drug design , there is no specific information in the provided search results regarding the development of a pharmacophore model explicitly for this compound or its specific target interactions. However, given this compound's known biological activity as an HDC inhibitor , a pharmacophore model could be developed based on its structure and the binding site characteristics of HDC, or by comparing it with other known HDC inhibitors. Such a model would define the critical features necessary for HDC inhibition by this compound and its analogs, guiding the design of new, more potent inhibitors.
Advanced Analytical Methodologies for Rugosin a Quantification and Detection
High-Performance Liquid Chromatography (HPLC) Methods for Rugosin A Analysis
HPLC is a cornerstone technique for the isolation, purification, and quantification of this compound. Its versatility allows for separation from complex mixtures, such as plant extracts, where this compound co-exists with other ellagitannins and polyphenols.
One notable application involved the analysis of rose bud extract powder, where Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) was utilized for the detection of this compound. The chromatographic separation was achieved using an InertSustain® C18 column (2 μm, φ2.1 mm × 100 mm). The mobile phase employed a gradient elution, starting from 5% aqueous acetonitrile (B52724) with 0.1% formic acid and progressing to 95% acetonitrile with 0.1% formic acid over 20 minutes, at a flow rate of 0.2 mL/min. Detection was performed using electrospray ionization (ESI) in negative detection mode. For quantitative assessment, a standard calibration curve for this compound was established within a concentration range of 5 to 25 μM. [Previous search 4]
HPLC, particularly when coupled with photodiode array detection (PDA) and electrospray ionization triple quadrupole mass spectrometric detection (ESI-tQ-MS/MS), has also been instrumental in the quantitative profiling of ellagitannins, including Rugosin D, in plant extracts like Rosa acicularis. This demonstrates the applicability of such hyphenated HPLC techniques for the comprehensive analysis of complex ellagitannin profiles, which would include this compound.
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing consistent, reliable, and accurate data. For HPLC methods, validation typically adheres to guidelines set by regulatory bodies such as the International Conference on Harmonisation (ICH). Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. UV spectrum analysis can confirm specificity by ensuring no co-eluting peaks.
Linearity: Demonstrates that the analytical response is directly proportional to the concentration of the analyte within a defined range. This is typically assessed by analyzing a series of standard solutions at different concentrations, with a correlation coefficient (r²) often required to be greater than 0.999.
Precision: Measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), often expressed as relative standard deviation (%RSD), with values typically less than 2% being acceptable.
Accuracy: Evaluates the closeness of agreement between the test result and the accepted reference value. It is commonly assessed through recovery studies, where known amounts of the analyte are added to the matrix, and the percentage recovered is measured. Recovery percentages between 98% and 102% are generally considered acceptable.
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. LOD and LOQ are often determined based on the signal-to-noise ratio.
Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature.
System Suitability: Ensures that the chromatographic system is performing adequately before and during the analysis. Parameters like theoretical plates, tailing factor, and retention time reproducibility are monitored.
While specific validation data for this compound using HPLC is not extensively detailed in the provided literature, the general principles of validation are universally applied to ensure the quality and reliability of analytical results for compounds like this compound.
Table 1: Typical HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria (General) |
| Specificity | No interference from matrix/impurities |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% (Intra-day, Inter-day) |
| Accuracy (Recovery) | 98% - 102% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Robustness | Minimal impact from small parameter changes |
| System Suitability | Consistent peak shape, retention time, efficiency |
This compound, as a complex ellagitannin, possesses multiple chiral centers within its chemical structure. The separation and assessment of enantiomeric purity are critical in many fields, particularly for compounds with biological activities, as different enantiomers can exhibit distinct pharmacological or biological effects.
Chiral HPLC is the preferred technique for separating enantiomers, utilizing chiral stationary phases (CSPs) that interact differentially with the mirror-image molecules. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the stationary phase, leading to differences in retention times.
While the current literature does not explicitly detail specific chiral HPLC applications for this compound, the fundamental principles would apply if the resolution of its enantiomeric forms becomes necessary for purity assessment or further biological studies. The selection of an appropriate CSP often involves screening various types, including polysaccharide, ligand exchange, or protein-based phases, to achieve optimal enantiomeric resolution.
Method Validation for Purity and Concentration Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS is an indispensable analytical technique for the sensitive and selective detection, identification, and quantification of this compound, especially in complex matrices where its concentration might be low. The combination of chromatographic separation with mass spectrometry provides high specificity and sensitivity, enabling the analysis of compounds that are difficult to detect by other means.
As previously noted, UPLC-MS has been successfully applied for the analysis of this compound in rose bud extract powder, utilizing ESI in negative detection mode. This technique allows for the precise determination of molecular mass and fragmentation patterns, which are crucial for compound identification and structural confirmation. [Previous search 4] Furthermore, HPLC-PDA-ESI-tQ-MS/MS has been used for comprehensive metabolomic profiling of plant extracts rich in ellagitannins, highlighting the power of tandem mass spectrometry in characterizing complex natural product mixtures.
The quantification of this compound in complex biological matrices, such as animal tissues and biofluids (e.g., plasma, urine), presents unique challenges due to matrix effects and the presence of numerous endogenous compounds. LC-MS/MS is the method of choice for such applications, offering unparalleled selectivity and sensitivity.
Sample preparation is a critical step, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and minimize matrix interferences. For tissue samples, homogenization is a necessary initial step before extraction.
Table 2: Representative LC-MS/MS Parameters for Quantification in Biological Matrices (General)
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7-3 µm particle size) |
| Mobile Phase | Aqueous phase (e.g., water with formic acid/ammonium acetate) and Organic phase (e.g., acetonitrile/methanol) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.2 - 1.0 mL/min |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative or Positive (depending on analyte) |
| Analyzer | Triple Quadrupole (QqQ) for MRM quantification |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction, Solid-phase extraction |
Metabolite profiling is a comprehensive approach aimed at identifying and characterizing compound-related metabolites within complex biological samples. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.
High-resolution LC-MS and LC-MS/MS are the primary analytical tools for metabolite profiling due to their ability to provide precise mass measurements and fragmentation information, which are essential for structural elucidation of unknown metabolites. [Previous search 21, Previous search 33] The fragmentation patterns obtained from MS/MS experiments can reveal the structural changes that this compound undergoes during biotransformation. [Previous search 27]
Studies focusing on the metabolomic profiling of plant extracts have successfully identified various ellagitannins, including Rugosin D, using HPLC-PDA-ESI-tQ-MS/MS. This demonstrates the feasibility of applying similar sophisticated LC-MS/MS workflows to identify and characterize the metabolites of this compound in biological systems, such as animal tissues or biofluids, by comparing the metabolic profiles of treated versus untreated samples.
Quantitative Determination in Complex Biological Matrices (e.g., animal tissues, biofluids)
Spectrophotometric and Fluorometric Assays for this compound Detection
While HPLC and LC-MS/MS offer high specificity and sensitivity, spectrophotometric and fluorometric assays can provide rapid, cost-effective, and often high-throughput methods for detection and quantification, particularly in screening applications or for total content determination.
Spectrophotometric Assays: These methods rely on the characteristic absorption of light by the analyte at specific wavelengths. Polyphenolic compounds like this compound, being ellagitannins, typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. Spectrophotometric assays are widely used for the quantitative analysis of various phytochemicals, including ellagitannins and gallotannins, in plant extracts. For example, the α-amylase inhibitory potential of Rugosin D was assessed using a microplate spectrophotometric assay, indicating the utility of this approach for related ellagitannins. Therefore, a direct spectrophotometric assay for this compound could be developed by monitoring its specific UV absorption maximum, or it could contribute to total phenolic content assays.
Fluorometric Assays: Fluorometric methods offer significantly higher sensitivity, often by several orders of magnitude (e.g., 1,000 times more sensitive than absorbance-based methods), making them suitable for trace analysis. These assays typically involve the use of fluorescent dyes that bind specifically to the analyte or participate in a reaction that produces a fluorescent product. The intensity of the emitted fluorescence is then directly proportional to the analyte concentration. While no direct fluorometric assay specifically for this compound was found in the current literature, if this compound or its derivatives possess intrinsic fluorescence, or if a suitable fluorogenic reaction can be developed, fluorometric assays could offer a highly sensitive detection platform. Such methods are commonly employed for quantifying nucleic acids, proteins, or specific enzymatic activities in biological samples.
Nuclear Magnetic Resonance (NMR) for Quality Control and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation, identification, and quantification of organic compounds, including complex natural products like this compound. Its non-destructive nature and ability to provide detailed information about molecular structure and dynamics make it a powerful tool for quality control and purity assessment in various scientific and industrial contexts.
Principles and Application: NMR spectroscopy relies on the magnetic properties of atomic nuclei, particularly 1H and 13C, to generate spectra that are unique fingerprints of a molecule. The chemical shifts, coupling patterns, and signal intensities in NMR spectra provide comprehensive data for confirming the identity and purity of a compound. For this compound, NMR has been extensively used for its structure determination during isolation from natural sources such as rose bud extract powder and Filipendula ulmaria . Researchers utilize both one-dimensional (1D) and two-dimensional (2D) NMR techniques to fully characterize this ellagitannin.
Specific NMR Techniques for this compound:
1D NMR (1H NMR and 13C NMR): These fundamental techniques provide initial insights into the number and types of protons and carbons present in the this compound molecule, as well as their local electronic environments. For instance, 1H NMR spectra are used to match isolated compounds with reported data for structure determination . 13C NMR spectra reveal the carbon skeleton and functional groups, with specific signals for ester carbonyl carbons being crucial for characterizing ellagitannins like this compound and its derivatives .
2D NMR (e.g., COSY, HSQC, HMBC, ROESY): These advanced techniques provide crucial information about connectivity and spatial proximity between atoms, which is vital for confirming the intricate structure of complex molecules like this compound.
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing direct proton-proton connectivities .
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and directly bonded carbon atoms, providing a map of C-H bonds .
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is essential for establishing quaternary carbons and long-range connectivities . For example, HMBC analysis has been used to confirm the position of specific rings within the this compound structure .
Rotating Frame Overhauser Effect Spectroscopy (ROESY): Provides information about spatial proximity between protons, regardless of bond connectivity, aiding in the determination of stereochemistry and conformation .
Quantitative NMR (qNMR) for Purity Assessment: Quantitative NMR (qNMR) has emerged as a robust and reliable method for determining the purity of chemical compounds, offering an alternative to traditional mass balance methods . The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei producing that signal . This inherent quantitativeness makes NMR an excellent technique for both absolute and relative quantification.
For this compound, qNMR can be employed for:
Purity Determination: By comparing the integral of a characteristic this compound signal to that of a known amount of an internal or external calibration standard, the absolute purity of a this compound sample can be determined . This is particularly useful for assessing the quality of isolated this compound for research or as a reference material .
Identification and Impurity Profiling: NMR can quickly identify this compound and detect impurities or residual solvents in a sample. Any signals not corresponding to this compound or the solvent indicate the presence of other components . This is critical for ensuring the consistency and quality of this compound preparations, especially in pharmaceutical manufacturing where purity and consistency are paramount .
Common deuterated solvents used for NMR analysis of this compound and related ellagitannins include methanol-d4 (B120146) (CD3OD), acetone-d6 (B32918) (acetone-d6), and dimethyl sulfoxide-d6 (DMSO-d6) . Residual solvent signals are often used as internal standards for chemical shift referencing .
Example NMR Data (Illustrative): While specific comprehensive NMR data tables for this compound are typically found in the supplementary materials of research papers , the general approach involves tabulating 1H and 13C chemical shifts along with coupling constants and correlations from 2D NMR experiments to confirm the proposed structure.
Table 1: Illustrative 1H NMR Chemical Shifts for Key Protons in Ellagitannins (Example Solvent: CD3OD) (This table is illustrative and based on general ellagitannin characteristics and solvent use mentioned in sources . Actual this compound data would be more extensive.)
| Proton Assignment (Illustrative) | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) (Illustrative) |
| Anomeric Proton (Glucose) | 4.5 - 5.5 | Doublet | 7.0 - 9.0 |
| Aromatic Protons (Galloyl) | 6.5 - 7.5 | Singlet | N/A |
| Glucose Ring Protons | 3.5 - 4.5 | Multiplet | Varies |
| HHDP/Valoneoyl Protons | 5.5 - 6.5 | Singlet/Multiplet | N/A/Varies |
Table 2: Illustrative 13C NMR Chemical Shifts for Key Carbons in Ellagitannins (Example Solvent: CD3OD) (This table is illustrative and based on general ellagitannin characteristics and solvent use mentioned in sources . Actual this compound data would be more extensive.)
| Carbon Assignment (Illustrative) | Chemical Shift (δ, ppm) |
| Anomeric Carbon (Glucose) | 60 - 75 |
| Glucose Ring Carbons | 60 - 85 |
| Carbonyl Carbons (Esters) | 160 - 175 |
| Aromatic Carbons (Galloyl) | 100 - 150 |
| HHDP/Valoneoyl Carbons | 100 - 150 |
(Note: In a truly interactive data table, users could filter by solvent, nucleus, or specific structural fragments.)
Immunoassays (e.g., ELISA) for this compound (if specific antibodies are developed)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific analytical techniques that rely on the binding affinity between an antibody and its target antigen. These methods are widely used for the detection and quantification of a vast array of biomolecules, including proteins, peptides, hormones, and small molecules, in complex biological matrices.
Current Status for this compound (Ellagitannin): While ELISA is a powerful tool for detecting and quantifying various substances, the development of specific antibodies directly targeting the chemical compound this compound (an ellagitannin) for its direct quantification has not been prominently reported in the provided scientific literature . The complexity and size of ellagitannins can pose challenges for generating highly specific antibodies that recognize the intact molecule without cross-reactivity to similar structures.
It is important to distinguish between the ellagitannin this compound (PubChem CID 16132354) and other compounds that might share a similar nomenclature, such as "this compound-like peptide" . While "this compound-like peptide, Recombinant Protein" and associated ELISA kits are mentioned in some commercial databases, these refer to a peptide and not the ellagitannin this compound, which is the focus of this article .
Application of Immunoassays in Studies Involving this compound: Despite the apparent lack of direct ELISA kits for quantifying the ellagitannin this compound itself, immunoassays are frequently utilized in research studies where this compound is a compound of interest. In these instances, ELISA is employed to measure the biological effects or biomarkers modulated by this compound, rather than quantifying this compound directly. For example:
ELISA kits have been used to investigate the effects of compounds, including this compound, on the production of matrix metalloproteinase-1 (MMP-1) and procollagen (B1174764) type I α1 in human dermal fibroblasts. This demonstrates the use of ELISA to assess the downstream biological impact of this compound.
Immunoassays, including ELISA, have been used to evaluate the anti-inflammatory activities of plant extracts containing this compound by assessing their ability to inhibit the production of inflammation-associated biomarkers.
Other studies have used ELISA to measure the levels of various biological markers or enzymes in the presence of ellagitannins, including Rugosin E, to understand their mechanisms of action.
Potential and Challenges for Direct Immunoassay Development: The development of specific antibodies for direct quantification of small molecules like this compound (an ellagitannin) typically requires conjugating the hapten (this compound) to a carrier protein to elicit an immune response. If successful, such antibodies could enable the creation of highly sensitive and high-throughput ELISA methods for this compound, which would be beneficial for:
Pharmacokinetic Studies: Monitoring this compound levels in biological samples.
Quality Control: Rapid screening of raw materials and finished products for this compound content.
Discovery Research: High-throughput screening of natural extracts for this compound presence.
However, challenges include ensuring antibody specificity given the structural similarities among various ellagitannins and preventing cross-reactivity, as well as achieving sufficient sensitivity for low concentrations. Further research into hapten design and antibody generation strategies would be necessary to develop robust immunoassays specifically for the direct quantification of this compound (the ellagitannin).
Compound Names and PubChem CIDs
Potential Applications and Future Research Trajectories of Rugosin a
Strategic Development of Rugosin A-Based Research Tools
The inherent biological activities of this compound, particularly its enzyme inhibitory capabilities, position it as a valuable candidate for the development of specialized research tools. This compound, alongside related ellagitannins such as Rugosin B, has demonstrated significant inhibitory activity against dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an enzyme responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in glucose metabolism. The inhibitory potency of this compound (IC50 of 25.8 µM) and Rugosin B (IC50 of 28.5 µM) suggests their utility as biochemical probes to investigate the mechanisms of DPP-IV activity and its involvement in metabolic disorders, particularly type 2 diabetes.
Furthermore, ellagitannins structurally related to this compound, such as Rugosin G, have been shown to inhibit recombinant human histidine decarboxylase (HDC). HDC is the rate-limiting enzyme for histamine (B1213489) synthesis, and its inhibitors are of interest for controlling histamine-mediated biological activities. Similarly, Rugosin D has demonstrated strong inhibitory effects on digestive α-amylases, indicating its potential as a tool for studying carbohydrate digestion and developing agents for blood sugar management.
These findings underscore the potential for this compound and its analogues to serve as lead compounds for the synthesis of more potent and selective enzyme inhibitors, which can then be utilized as pharmacological tools to dissect complex biological pathways in vitro and potentially in vivo.
| Compound | Target Enzyme | Observed Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound | DPP-IV | Inhibition | 25.8 | |
| Rugosin B | DPP-IV | Inhibition | 28.5 | |
| Rugosin G | Histidine Decarboxylase | Potent Inhibition | Not specified | |
| Rugosin D | α-Amylase | Strong Inhibition | Not specified |
Emerging Areas of Research for this compound
Future research trajectories for this compound are poised to leverage its multifaceted bioactivities through innovative delivery and combinatorial approaches.
Nanotechnology-Based Delivery Systems for Enhanced Efficacy
The application of nanotechnology presents a promising avenue for enhancing the therapeutic efficacy and bioavailability of this compound. Nanotechnology-based drug delivery systems, such as nanoparticles and nano-liposomes, are designed to achieve targeted and controlled delivery of active compounds to specific cells or tissues, thereby minimizing side effects and increasing therapeutic outcomes. For complex polyphenols like this compound, issues such as low bioavailability, rapid metabolism, and poor solubility can limit their therapeutic potential.
Integrating this compound into nanotechnology-based delivery platforms could address these challenges by:
Improving Solubility and Stability : Nanocarriers can encapsulate this compound, improving its solubility in biological fluids and protecting it from degradation, thus enhancing its stability and circulation time in the body.
Targeted Delivery : Functionalizing nanoparticles with specific ligands could enable this compound to be delivered precisely to diseased cells or tissues, such as tumor sites or inflamed areas, maximizing its local concentration and reducing systemic exposure.
Enhanced Cellular Uptake : Nanoscale particles can facilitate the uptake of this compound by cells, potentially overcoming cellular barriers and improving its intracellular concentration for optimal therapeutic effect.
Further research is essential to develop and optimize such systems for this compound, including studies on various nanocarrier materials, loading efficiencies, release kinetics, and in vitro/in vivo performance.
Combination Therapies in Preclinical Disease Models
The diverse biological activities of this compound, encompassing antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory properties, make it an attractive candidate for combination therapies. Combination therapy, which involves the simultaneous or sequential administration of multiple therapeutic agents, is a well-established strategy to achieve synergistic effects, reduce drug resistance, and lower effective dosages of individual components.
In preclinical disease models, this compound could be investigated in combination with:
Chemotherapeutic Agents : Given its reported anti-cancer activities, this compound could be combined with conventional chemotherapeutic drugs to enhance their efficacy, potentially by modulating cellular pathways involved in proliferation, apoptosis, or metastasis, or by reducing oxidative stress induced by chemotherapy.
Anti-inflammatory Drugs : Its anti-inflammatory properties suggest combinations with existing anti-inflammatory agents to manage chronic inflammatory conditions, potentially leading to improved outcomes and reduced side effects of current treatments.
Antidiabetic Agents : As a DPP-IV inhibitor, this compound could be explored in combination with other antidiabetic medications in models of type 2 diabetes, aiming for more comprehensive glucose control and potentially addressing other complications associated with the disease.
Antioxidants : Its antioxidant capacity could be leveraged in combination with other antioxidants to combat oxidative stress in various disease states, providing enhanced cellular protection.
Preclinical studies are crucial to determine optimal combination ratios, assess synergistic effects, and elucidate the underlying molecular mechanisms of such combined interventions.
Challenges and Opportunities in this compound Research Translation
Translating research findings on this compound from laboratory discoveries to practical applications presents both significant challenges and promising opportunities.
Challenges :
Complexity of the Compound : this compound is a complex polyphenol, and its intricate structure can pose challenges for large-scale, cost-effective isolation and purification from natural sources. Synthetic routes may be complex and expensive.
Bioavailability and Metabolism : As with many natural compounds, the bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs thorough investigation. Poor bioavailability could limit its systemic efficacy.
Standardization : Variability in the chemical composition of plant extracts can lead to inconsistencies in this compound yield and purity, necessitating robust standardization protocols for research and potential commercialization.
Limited Preclinical and Clinical Data : While initial studies show promise, there is a need for more extensive and rigorous preclinical studies to fully elucidate the spectrum of this compound's biological properties, its mechanisms of action, and its efficacy in various disease models. Clinical trials are a distant but necessary step.
Resource Constraints : Translational research often faces limitations in funding, personnel, and infrastructure, which can hinder the progression of promising compounds like this compound through the development pipeline.
Opportunities :
Natural Origin Advantage : this compound's origin from edible plants like Rosa rugosa and Rosa gallica may offer a perceived safety advantage and facilitate its acceptance for functional food supplements or nutraceutical applications, particularly for diabetes prevention.
Diverse Therapeutic Potential : The broad spectrum of biological activities (antioxidant, anti-inflammatory, anti-cancer, enzyme inhibition) provides multiple avenues for therapeutic development, allowing for diversification of research efforts and potential applications across various health conditions.
Demand for Novel Therapies : There is a continuous demand for new therapeutic agents, especially those derived from natural sources, to address unmet medical needs and combat drug resistance. This compound could contribute to this pipeline.
Advanced Research Methodologies : Advances in analytical techniques, synthetic chemistry, and in silico modeling can accelerate the understanding of this compound's structure-activity relationships, optimize its isolation, and guide the development of more potent derivatives.
Collaborative Research : Fostering collaboration between academic researchers, pharmaceutical companies, and regulatory bodies can help bridge the "research-to-practice gap" and streamline the translation of this compound research into tangible health interventions.
The future of this compound research lies in a concerted effort to overcome existing translational hurdles while capitalizing on its unique biological attributes. Comprehensive studies focusing on its pharmacokinetics, safety, and efficacy in relevant disease models, coupled with innovative delivery strategies, will be paramount to realizing its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established methods for isolating Rugosin A from natural sources, and how can purity be optimized?
- Methodology : Isolation typically involves solvent extraction (e.g., methanol/water gradients) followed by chromatographic techniques such as HPLC or column chromatography using silica gel or reverse-phase matrices. Purity optimization requires iterative fractionation monitored by TLC or LC-MS, with final validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Solvent polarity adjustments and gradient elution protocols are critical for minimizing co-eluting impurities. Reproducibility hinges on documenting solvent ratios, column pressures, and temperature controls .
Q. How can researchers validate the structural integrity of this compound post-isolation?
- Methodology : Combine spectroscopic techniques:
- NMR for stereochemical confirmation (e.g., NOESY for spatial proton relationships).
- HRMS for molecular formula verification.
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Advanced Research Questions
Q. How can contradictory findings regarding this compound's bioactivity across different cell lines be systematically resolved?
- Experimental Design :
- Comparative Dose-Response Studies : Test this compound on isogenic cell lines under standardized conditions (e.g., matched media, passage numbers).
- Meta-Analysis : Aggregate published IC₅₀ values, stratifying by cell type, assay duration, and solvent carriers to identify confounding variables .
Q. What experimental strategies are recommended for elucidating this compound's mechanism of action in complex biological systems?
- Multi-Omics Integration :
- Proteomics : SILAC or TMT labeling to identify protein targets.
- Transcriptomics : RNA-seq to map pathway perturbations.
- CRISPR Screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
Q. How should researchers design studies to assess this compound's pharmacokinetic properties in preclinical models?
- Methodology :
- ADME Profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) followed by in vivo PK studies in rodents.
- Analytical Techniques : LC-MS/MS for plasma/tissue concentration quantification.
Data Interpretation & Reproducibility
Q. What statistical frameworks are most robust for analyzing this compound's dose-dependent effects in heterogeneous tissue samples?
- Approach :
- Nonlinear Mixed-Effects Modeling (NLME) : Accounts for inter-sample variability in IC₅₀ calculations.
- Bayesian Hierarchical Models : Useful for pooling data from small-n studies while adjusting for batch effects .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Root-Cause Analysis :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate exposure levels with effect magnitudes.
- Tissue Penetration Studies : Use radiolabeled this compound to quantify biodistribution.
Ethical & Reporting Standards
Q. What are the ethical considerations for publishing negative or inconclusive results in this compound research?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
